

Methyl 4-nitrobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-nitrobutanoate**

Cat. No.: **B135756**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of **methyl 4-nitrobutanoate**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl 4-nitrobutanoate is a clear, yellow to amber liquid.^[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO ₄	[2]
Molecular Weight	147.13 g/mol	[2]
CAS Number	13013-02-0	[2]
Appearance	Clear yellow to amber liquid	[1]
Boiling Point	106-110 °C at 9 mmHg	[2]
Density	1.149 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.438	[2]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	[3]
Flash Point	85 °C (185 °F) - closed cup	[4]

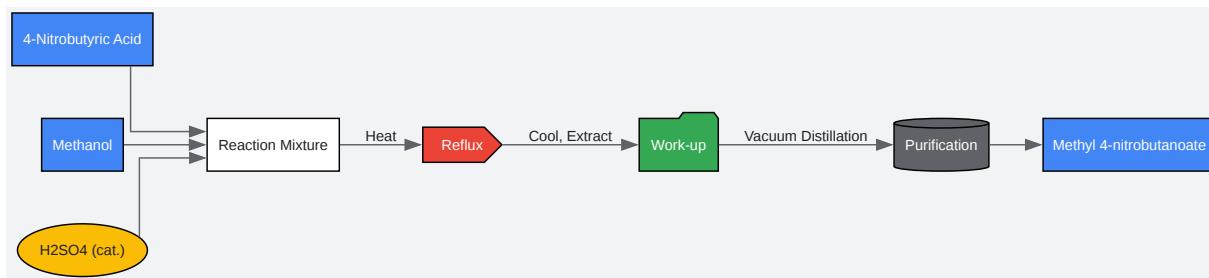
Synthesis

A common and straightforward method for the synthesis of **methyl 4-nitrobutanoate** is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid

Materials:

- 4-nitrobutyric acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate solution


- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate or diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).
- **Acid Catalysis:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude

methyl 4-nitrobutanoate.

- Purification: The crude product can be purified by vacuum distillation to obtain the final product.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **methyl 4-nitrobutanoate** via Fischer esterification.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization and purity assessment of **methyl 4-nitrobutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
 - A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately 4.4 ppm.
 - A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH₂CH₂CH₂-) around 2.2 ppm.

- A triplet for the methylene protons adjacent to the ester group (-CH₂COOCH₃) at approximately 2.5 ppm.
- ¹³C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:
 - The carbonyl carbon of the ester at approximately 172 ppm.
 - The carbon attached to the nitro group at approximately 75 ppm.
 - The methyl carbon of the ester at approximately 52 ppm.
 - The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-nitrobutanoate** will exhibit characteristic absorption bands for its functional groups:

- Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]
- Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm⁻¹.[5]
- Ester Group (C-O): Stretching vibrations in the 1300-1000 cm⁻¹ region.[5]
- Alkyl C-H: Stretching vibrations in the 3000-2850 cm⁻¹ range.[5]

Mass Spectrometry (MS)

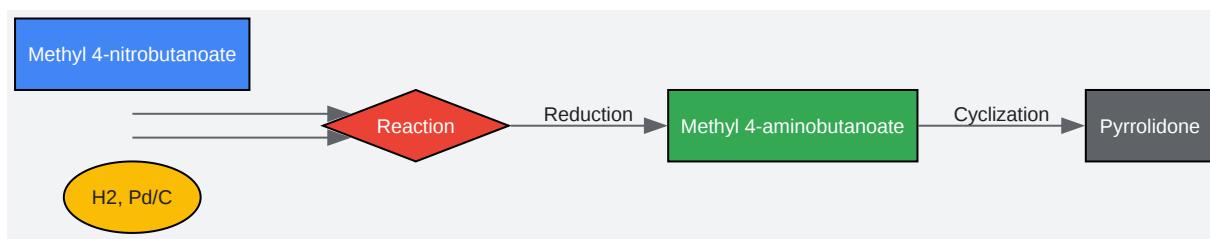
In mass spectrometry, **methyl 4-nitrobutanoate** is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity can vary.

Reactivity and Synthetic Applications

The dual functionality of **methyl 4-nitrobutanoate** allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a route to γ -amino esters and their derivatives, such as pyrrolidones.


Experimental Protocol: Reduction of **Methyl 4-nitrobutanoate**

Materials:

- **Methyl 4-nitrobutanoate**
- Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
- Hydrogen source (e.g., Hydrogen gas or ammonium formate)
- Solvent (e.g., Methanol or Ethanol)
- Filtration apparatus

Procedure (Catalytic Hydrogenation):

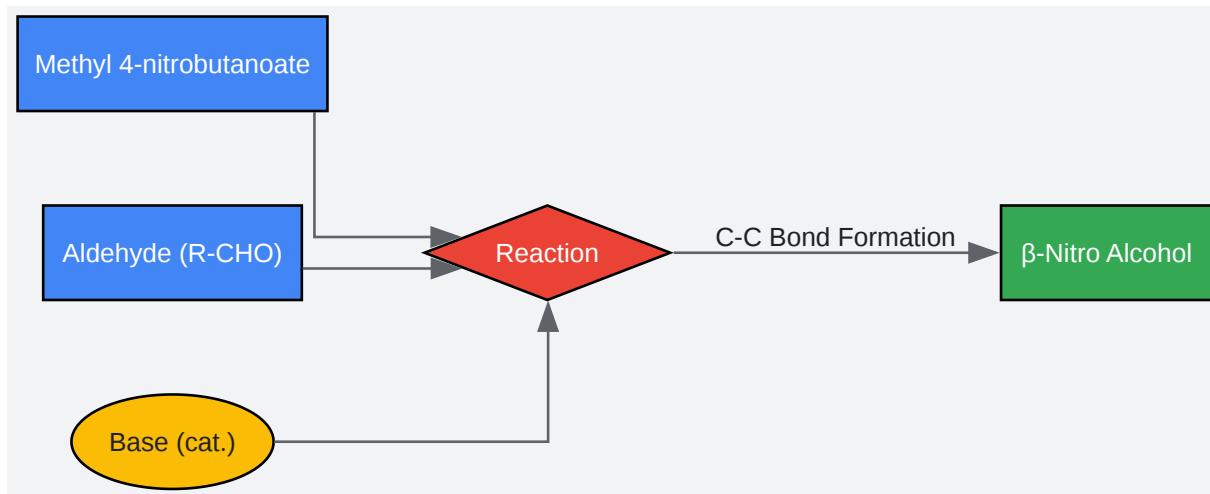
- Dissolve **methyl 4-nitrobutanoate** in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
- Add a catalytic amount of Pd/C (typically 5-10 mol%).
- Pressurize the vessel with hydrogen gas (typically 1-5 atm).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).
- Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.

[Click to download full resolution via product page](#)

Figure 2: Reduction of the nitro group and subsequent cyclization.

The α -protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form β -nitro alcohols.^[6] This reaction is a powerful tool for C-C bond formation.^[6]

Experimental Protocol: Henry Reaction with an Aldehyde


Materials:

- **Methyl 4-nitrobutanoate**
- Aldehyde (e.g., benzaldehyde)
- Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)
- Solvent (e.g., THF, CH_2Cl_2)

Procedure:

- Dissolve **methyl 4-nitrobutanoate** and the aldehyde in the chosen solvent.
- Add a catalytic amount of the base to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH_4Cl).

- Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude β -nitro alcohol, which can be further purified by chromatography.

[Click to download full resolution via product page](#)

Figure 3: The Henry reaction of **methyl 4-nitrobutanoate** with an aldehyde.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.^[7] This involves the formation of a nitronate salt followed by acidic hydrolysis.^[7]

Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.

- Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).
- Amidation: Reaction with amines can form the corresponding amides.
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the ester to a primary alcohol. Note that LiAlH_4 can also reduce the nitro group.

Safety and Handling

Methyl 4-nitrobutanoate should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.^[8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Methyl 4-nitrobutanoate is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. Methyl 4-nitrobutyrate 97 13013-02-0 [sigmaaldrich.com]
- 3. Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Methyl 4-nitrobutanoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b135756#methyl-4-nitrobutanoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com